H-Lys-Tyr-OH

Catalog No.
S760439
CAS No.
35978-98-4
M.F
C15H23N3O4
M. Wt
309.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys-Tyr-OH

CAS Number

35978-98-4

Product Name

H-Lys-Tyr-OH

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

MYTOTTSMVMWVJN-STQMWFEESA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O

Lys-Tyr as a Model Peptide:

Lys-Tyr (L-lysine-L-tyrosine), a dipeptide, serves as a valuable model peptide in various scientific research fields. Its simple structure, containing both charged and aromatic side chains, makes it suitable for studying various biochemical and biophysical processes.

  • Free Radical Oxidation and Electron Capture Mechanisms: Lys-Tyr is employed as a model substrate to investigate free radical-mediated reactions in biological systems. Scientists use it to study how free radicals damage biomolecules and the mechanisms by which antioxidants offer protection. Source: Sigma-Aldrich product description, Lys-Tyr-Lys acetate salt ≥97% (HPLC):

Lys-Tyr as a Substrate for Enzymes:

Lys-Tyr acts as a substrate for several enzymes, allowing researchers to probe their activity and function.

  • Uracil DNA Glycosylase (UNG): This enzyme plays a crucial role in DNA repair by removing uracil, a misplaced base, from DNA. Lys-Tyr is commonly used as a substrate to assess UNG activity and screen for potential UNG inhibitors. Source: A. Ito et al., Lysyltyrosyllysine (KYK) as a new substrate for uracil-DNA glycosylase, Nucleic Acids Res., 1991, 19(14), 3985-3990:

H-Lys-Tyr-OH, also known as Lysine-Tyrosine, is a dipeptide composed of the amino acids lysine and tyrosine linked by a peptide bond. The compound is notable for its role in various biological processes and its potential therapeutic applications. The structure of H-Lys-Tyr-OH features a positively charged lysine residue at one end and a phenolic tyrosine residue at the other, contributing to its unique chemical properties and biological functions.

The specific mechanism of action of Lys-Tyr depends on the biological context. In some cases, it might serve as a precursor for protein synthesis, where ribosomes translate its sequence into a functional protein. In other scenarios, Lys-Tyr might participate in specific signaling pathways or act as a regulatory molecule due to its unique structure and functional groups [].

, including:

  • Oxidation: The phenolic group of tyrosine can be oxidized to form quinones, which are reactive species that can modify other biomolecules.
  • Reduction: The imine group in lysine can be reduced to form secondary amines, allowing for further chemical modifications.
  • Substitution: The amino group of lysine can participate in nucleophilic substitution reactions, making it versatile for various chemical transformations.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.

The primary biological activity of H-Lys-Tyr-OH involves its interaction with the angiotensin-converting enzyme (ACE). This dipeptide has been shown to bind effectively to ACE, influencing the renin-angiotensin system, which is crucial for regulating blood pressure and fluid balance . Additionally, the binding affinity of H-Lys-Tyr-OH to synthetic receptors such as cucurbit 8uril has been observed, indicating its potential role in drug delivery systems and molecular recognition applications.

H-Lys-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. The synthesis involves several key steps:

  • Attachment of the First Amino Acid: Lysine is attached to a solid resin through its carboxyl group.
  • Deprotection: The protecting group on the amino group of lysine is removed.
  • Coupling: Tyrosine is coupled to the deprotected lysine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Cleavage: The dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield H-Lys-Tyr-OH.

H-Lys-Tyr-OH has numerous applications across various fields:

  • Biochemical Research: It serves as a model compound for studying peptide synthesis and modification techniques.
  • Pharmaceutical Development: Investigated for its potential therapeutic properties, particularly in cardiovascular health due to its interaction with ACE.
  • Biotechnology: Utilized in the development of peptide-based materials and as a component in drug delivery systems .

Studies utilizing computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the binding modes and interactions of H-Lys-Tyr-OH with its targets. These studies help elucidate the structure-activity relationship of peptides containing this dipeptide motif and provide insights into their functional mechanisms in biological systems .

Several compounds share structural similarities with H-Lys-Tyr-OH, each exhibiting unique properties:

CompoundCompositionUnique Features
H-Lys-Thr-Tyr-OHLysine, Threonine, TyrosineInvolves threonine which can participate in hydrogen bonding.
H-Tyr-Lys-OHTyrosine, LysineFunctions as a biomarker with good binding affinity to ACE .
H-Lys-Gly-OHLysine, GlycineSimpler structure; often used in basic peptide studies.
H-Lys-Leu-OHLysine, LeucineExhibits hydrophobic properties due to leucine's side chain.

H-Lys-Tyr-OH, systematically known as L-lysyl-L-tyrosine according to International Union of Pure and Applied Chemistry nomenclature standards, represents a dipeptide formed through the condensation of two specific amino acid residues. The compound carries the molecular formula C15H23N3O4 and possesses a molecular weight of 309.36 grams per mole, as determined through advanced computational chemistry methods. The structural designation H-Lys-Tyr-OH follows established peptide nomenclature conventions, where the H- prefix indicates a free amino terminus, the amino acid sequence is represented by three-letter codes reading from amino terminus to carboxyl terminus, and the -OH suffix denotes a free carboxyl terminus.

The complete chemical name according to International Union of Pure and Applied Chemistry systematic nomenclature is (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This nomenclature explicitly describes the stereochemical configuration of both amino acid residues, with each possessing the S-configuration characteristic of naturally occurring amino acids. The lysine residue contributes a 2,6-diaminohexanoyl group, while the tyrosine residue provides the 3-(4-hydroxyphenyl)propanoic acid moiety. The peptide bond formation occurs between the carboxyl group of lysine and the amino group of tyrosine, creating the characteristic amide linkage that defines peptide structures.

Table 1: Structural and Physical Properties of H-Lys-Tyr-OH

PropertyValueSource
Molecular FormulaC15H23N3O4
Molecular Weight309.36 g/mol
Monoisotopic Mass309.168856
InChI KeyMYTOTTSMVMWVJN-STQMWFEESA-N
Sequence NotationKY
IUPAC NameL-lysyl-L-tyrosine

The dipeptide structure incorporates two distinct amino acid side chains that contribute unique chemical properties to the overall molecule. The lysine residue contains a primary amino group at the epsilon position of its side chain, providing a basic functional group with a typical pKa value around 10.5. This basic side chain imparts positive charge characteristics under physiological pH conditions. Conversely, the tyrosine residue features a phenolic hydroxyl group that can participate in hydrogen bonding interactions and exhibits weak acidic properties with a pKa around 10.1. The combination of these functional groups creates a dipeptide with both basic and weakly acidic characteristics, enabling diverse chemical interactions.

Sequence analysis reveals that H-Lys-Tyr-OH belongs to the broader class of dipeptides, which are defined as organic compounds containing exactly two alpha-amino acids joined by a single peptide bond. Within the human metabolome, this dipeptide has been identified as a metabolite resulting from incomplete protein digestion or protein catabolism processes. The compound represents an intermediate stage in the proteolytic breakdown of larger proteins containing lysine-tyrosine sequences, serving as a stepping stone toward complete amino acid liberation through further enzymatic hydrolysis.

The structural analysis of H-Lys-Tyr-OH has been facilitated by modern computational chemistry techniques, which have generated detailed three-dimensional conformational models. These models reveal the spatial arrangement of the peptide backbone and side chain orientations under various environmental conditions. The flexibility of the dipeptide structure allows for multiple conformational states, with rotational freedom around the peptide bond and side chain dihedral angles contributing to the overall conformational ensemble. This structural flexibility has important implications for the compound's biological activity and its interactions with enzymes and receptors in biological systems.

Historical Synthesis Milestones: From Early Dipeptide Studies to Modern Solid-Phase Approaches

The synthetic chemistry of H-Lys-Tyr-OH and related dipeptides has evolved through several distinct historical phases, each marked by significant methodological advances that expanded the accessibility and efficiency of peptide construction. The foundational work in peptide synthesis was established by Emil Fischer in 1903, who developed what became known as the Fischer peptide synthesis method. This pioneering approach involved the treatment of alpha-chloro or alpha-bromo acyl chlorides with amino acid esters, followed by hydrolysis and subsequent conversion to new acid chlorides for iterative chain extension. Fischer's methodology provided the first systematic approach to polypeptide formation, establishing the conceptual framework for all subsequent peptide synthesis strategies.

The Fischer method represented a significant advancement in organic synthesis, as it demonstrated the feasibility of constructing peptide bonds through chemical means rather than relying solely on biological systems. The synthetic strategy involved protecting the amino terminus with haloacyl groups, activating the carboxyl terminus through acid chloride formation, and employing stepwise coupling reactions to extend the peptide chain. While this approach successfully produced various dipeptides and short peptides, it suffered from limitations including harsh reaction conditions, potential racemization of amino acid centers, and relatively low overall yields for longer sequences.

Table 2: Historical Timeline of Peptide Synthesis Methodologies

YearMethodDeveloperKey InnovationReference
1903Fischer Peptide SynthesisEmil FischerFirst systematic peptide synthesis
1932Bergmann-Zervas MethodMax Bergmann, Leonidas ZervasCarbobenzoxy protecting group
1959Azlactone MethodMax BergmannCyclization approach
1963Solid Phase Peptide SynthesisRobert Bruce MerrifieldSolid support methodology

The development of the Bergmann-Zervas carbobenzoxy method in 1932 marked a crucial advancement in peptide synthesis methodology. Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) protecting group, which provided the first truly reversible N-alpha protecting group for peptide synthesis. This innovation addressed one of the major limitations of the Fischer method by providing a protecting group that could be selectively removed under mild conditions through hydrogenolysis. The carbobenzoxy group could be installed on amino acids through reaction with benzyl chloroformate, and subsequently removed by catalytic hydrogenation using palladium or platinum catalysts.

The Bergmann-Zervas methodology enabled more sophisticated peptide synthesis strategies by providing better control over the protection and deprotection of amino functional groups. The method involved converting amino acids to their N-carbobenzoxy derivatives, activating the carboxyl group for peptide bond formation, coupling with the desired amino acid partner, and finally removing the protecting group through hydrogenolysis at the appropriate stage of synthesis. This approach significantly improved the yields and purities obtainable in peptide synthesis while reducing the risk of racemization that plagued earlier methods.

The Bergmann azlactone peptide synthesis, developed as an extension of the carbobenzoxy methodology, introduced cyclization strategies for dipeptide preparation. This classical organic synthesis process involved the formation of peptides through aminolysis of N-carboxyanhydrides of amino acids with amino acid esters. The resulting peptides were then protected using benzyl chloroformate esters to maintain amino group integrity during subsequent synthetic steps. The final step involved cyclization of N-haloacylamino acids with acetic anhydride to produce the expected azlactone intermediates, which could then react with a second amino acid to form acylated unsaturated dipeptides.

The revolutionary development of solid-phase peptide synthesis by Robert Bruce Merrifield in 1963 fundamentally transformed the field of peptide chemistry. Merrifield's innovation involved covalently attaching the growing peptide chain to an insoluble polymeric resin support, enabling the use of excess reagents to drive reactions to completion while allowing simple filtration and washing to remove unreacted materials. This approach circumvented the time-consuming isolation procedures required in solution-phase synthesis and made possible the automation of peptide synthesis processes.

Solid-phase peptide synthesis methodology follows a cyclic process of deprotection and coupling reactions. The first amino acid residue is tethered to the insoluble polymeric resin through a linker functionality, with all functional groups in amino acid side chains protected using permanent masking groups that remain intact during chain assembly. The temporary masking group on the alpha-amino group is removed, followed by introduction and coupling of the second amino acid through activation of its carboxy group. This deprotection-coupling cycle is repeated until the target sequence is obtained, after which the peptide is released from the resin and side chain protecting groups are simultaneously removed.

The importance of Merrifield's contribution to chemistry was recognized with the Nobel Prize in Chemistry, awarded "for his development of methodology for chemical synthesis on a solid matrix". The solid-phase approach offered several distinct advantages including simplified purification procedures, amenability to automation, use of excess reagents to drive reactions to completion, and minimal physical losses due to robust covalent attachment. Modern automated peptide synthesizers can perform all synthesis steps required to prepare peptide samples after programming the amino acid sequence and synthesis parameters.

Contemporary peptide synthesis of compounds such as H-Lys-Tyr-OH typically employs solid-phase methodology with either Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies. The choice of protecting group strategy influences the specific reagents and conditions used for deprotection and coupling steps. Coupling reactions commonly employ carbodiimide reagents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide, often in combination with additives like 1-hydroxybenzotriazole to minimize racemization and improve coupling efficiency. Advanced coupling reagents including benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate have further enhanced the reliability and speed of peptide bond formation.

The dipeptide H-Lys-Tyr-OH (lysyl-tyrosine) represents a fundamental building block in peptide chemistry with a molecular formula of C₁₅H₂₃N₃O₄ and molecular weight of 309.36 g/mol [1] [2]. This compound consists of lysine and tyrosine residues connected through a peptide bond, with the lysine residue at the N-terminus and tyrosine at the C-terminus [1] [2]. The synthesis of this dipeptide requires careful consideration of both amino acid reactivity and optimization strategies to achieve high yields and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocols for H-Lys-Tyr-OH Production

Solid-phase peptide synthesis represents the primary methodology for H-Lys-Tyr-OH production, utilizing the widely adopted Fmoc/tBu protection strategy [3] [4]. The synthesis begins with attachment of the C-terminal tyrosine residue to a solid support, followed by stepwise addition of the lysine residue [5] [4].

The foundational protocol employs 2-chlorotrityl chloride resin as the solid support, with tyrosine initially loaded onto the resin under basic conditions using N,N-diisopropylethylamine in dimethylformamide [6]. The Fmoc protecting group is subsequently removed using 20% piperidine in dimethylformamide for 15 minutes, exposing the amino group for coupling with the incoming lysine residue [3] [6].

Coupling reactions traditionally utilize HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in combination with HOBt (Hydroxybenzotriazole) as activating reagents [7] [8]. The lysine residue, protected with Fmoc at the α-amino group and Boc at the ε-amino group, is activated in dimethylformamide containing 20% collidine [9]. Standard coupling times range from 30 to 60 minutes at room temperature, with coupling efficiencies typically achieving 95-98% for both amino acids [8] [10].

Optimization Strategies for Enhanced Synthesis

Advanced protocols incorporate several optimization strategies to improve coupling efficiency and reduce side reactions [11] [12]. The replacement of HBTU with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole) demonstrates superior performance, particularly for difficult couplings [9] [13]. Temperature elevation to 40°C significantly enhances reaction kinetics while maintaining acceptable levels of racemization [14] [15].

Modified deprotection conditions utilizing 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in N-methyl-2-pyrrolidone substantially reduce diketopiperazine formation compared to conventional piperidine-based deprotection [11] [16]. This optimized deprotection strategy achieves 3.6% diketopiperazine formation versus 13.8% with standard conditions [11].

Double coupling protocols significantly improve overall yields, particularly for sterically hindered amino acids [10] [17]. Extended coupling times of 90 minutes with reduced reagent equivalents (2-3 equivalents instead of 5-6) provide environmentally conscious synthesis while maintaining high efficiency [10] [15].

High-Temperature Fast Stirring Protocols

Recent developments in solid-phase peptide synthesis incorporate high-temperature fast stirring protocols that dramatically reduce reaction times [15]. These methods combine elevated temperatures (60-80°C) with rapid overhead stirring (>600 rpm) to enhance diffusion and mixing efficiency [15]. Under these conditions, coupling reactions complete within 20-60 seconds while maintaining coupling efficiencies above 95% [15].

The implementation of fast stirring protocols reduces reagent consumption by up to 50% while decreasing overall synthesis time by 60-70% [15]. This approach particularly benefits dipeptide synthesis where reaction times can be minimized without compromising product quality [15].

Polycondensation Techniques for Lys-Tyr-Containing Polymers

Polycondensation methodologies enable the formation of lysine-tyrosine containing polymers through various activation and coupling strategies [18] [19]. These techniques provide access to materials with unique structural and optical properties while offering alternative synthetic approaches to traditional stepwise methods.

Thermal Polycondensation Methods

Direct thermal polycondensation of lysine and tyrosine occurs at temperatures between 240-250°C under neat conditions [18]. This catalyst-free approach enables polymer formation through thermally induced amidation, producing branched structures with molecular weights ranging from 5,000 to 15,000 Da [18]. The process generates both α and ε-linkages in lysine residues, resulting in complex branched architectures [18].

Thermal polycondensation demonstrates particular utility for creating materials with blue fluorescence properties, attributed to hydrogen bonding interactions between amino acid residues [18]. The reaction must be carefully controlled, as temperatures exceeding 250°C lead to amino acid degradation and reduced polymer quality [18].

Carbodiimide-Mediated Polycondensation

Selective polycondensation utilizing carbodiimide activating agents enables control over linkage selectivity in lysine-containing polymers [19]. The application of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide in aqueous media selectively produces ε-poly-L-lysine linkages with yields of 70-85% [19]. Conversely, dicyclohexyl carbodiimide in chloroform with 18-crown-6 ether promotes selective α-linkage formation [19].

These methods provide molecular weights ranging from 6,000 to 25,000 Da, depending on reaction conditions and selectivity [19]. The aqueous EDC-mediated approach offers environmental advantages while maintaining high selectivity for ε-linkage formation [19].

Enzymatic Polycondensation Approaches

Enzymatic synthesis utilizing thermolysin enables polycondensation under mild conditions in biphasic media [20] [21]. The enzyme-catalyzed approach operates through kinetically controlled synthesis, coupling protected lysine and tyrosine derivatives in organic-aqueous systems [20]. Optimal conditions for lysine-tyrosine dipeptide synthesis include 80 millimolar protected lysine, 154 millimolar tyrosine methyl ester in dimethylformamide/ethyl acetate/buffer systems [20].

While enzymatic methods typically achieve lower yields (2-15%) compared to chemical approaches, they offer advantages in terms of selectivity and mild reaction conditions [20] [21]. The process requires careful optimization of temperature, pH, and solvent composition to maximize synthetic productivity [20].

Microwave-Assisted Polycondensation

Microwave irradiation at 2.45 GHz enables rapid polycondensation with enhanced reaction rates and α-linkage selectivity [22]. Operating temperatures of 120°C in dimethylformamide provide yields of 55-70% with molecular weights between 4,000 and 12,000 Da [22]. The microwave approach significantly reduces reaction times while offering good control over polymer molecular weight distribution [22].

Purification Challenges: HPLC and Chromatographic Characterization

The purification of H-Lys-Tyr-OH presents significant challenges due to the presence of structurally similar impurities and the compound's amphiphilic character [23] [24]. Reversed-phase high-performance liquid chromatography serves as the standard purification method, though multiple complementary techniques often prove necessary for achieving pharmaceutical-grade purity [23] [25].

Reversed-Phase HPLC Methodology

Standard analytical conditions employ C18-modified silica columns (4.6 × 250 mm, 5 μm particle size) with gradient elution using 0.1% trifluoroacetic acid in water as mobile phase A and 0.08% trifluoroacetic acid in acetonitrile as mobile phase B [23] [26]. The typical gradient profile spans 5-35% organic modifier over 30 minutes at a flow rate of 1.0 mL/min [26] [27].

Detection occurs primarily at 220 nm to monitor peptide bond absorption, with supplementary detection at 280 nm for tyrosine-specific monitoring [27] [28]. Under these conditions, H-Lys-Tyr-OH typically elutes between 18-22 minutes with resolution factors of 1.8-2.2 relative to major impurities [28].

Preparative-Scale Purification Challenges

Scaling to preparative conditions requires careful optimization of column dimensions, flow rates, and gradient profiles [26] [25]. Preparative columns (20 × 250 mm, 10 μm) operate at flow rates of 15 mL/min with modified gradient profiles extending over 45 minutes [25]. Sample loading capacity reaches 35 g of crude peptide per kg of stationary phase while maintaining resolution [25].

Recovery yields in preparative chromatography typically range from 75-85%, with losses attributed to incomplete elution and fraction overlap [29] [25]. The presence of deletion sequences, terminated chains, and chemical modifications creates complex separation challenges requiring multiple chromatographic steps [25].

Multi-Step Purification Strategies

Effective purification often requires combination of complementary chromatographic modes to achieve target purity levels exceeding 99% [24] [25]. Initial capture steps utilizing ion-exchange chromatography remove bulk impurities and concentrate the target peptide [25]. Subsequent polishing with reversed-phase chromatography achieves final purity specifications [25].

Ion-exchange chromatography proves particularly effective for removing charged impurities and truncated sequences [24]. Cation-exchange conditions using ammonium acetate gradients enable separation based on charge differences while maintaining peptide stability [25].

Hydrophilic Interaction Chromatography Applications

Hydrophilic interaction/cation-exchange chromatography provides orthogonal selectivity complementary to reversed-phase methods [24]. Operating in 50-80% acetonitrile with salt gradients, this technique separates peptides based on hydrophilicity overlaid with charge-based separation [24]. The method particularly excels for resolving closely related sequences that co-elute under reversed-phase conditions [24].

Analytical Characterization Methods

Complete characterization requires multiple analytical techniques beyond chromatographic purity assessment [30] [31]. Mass spectrometry provides molecular weight confirmation and identifies impurity structures [31]. Nuclear magnetic resonance spectroscopy enables detailed structural characterization and conformational analysis [32] [33].

Amino acid analysis quantifies the molar ratios of constituent residues and determines actual peptide content excluding salts and water [31]. Capillary electrophoresis offers high-resolution separation complementary to HPLC methods [24].

The critical micelle concentration represents the threshold concentration at which H-Lys-Tyr-OH molecules begin to aggregate into micelles in aqueous solution. Based on the available literature on dipeptide aggregation behavior, several experimental approaches can be employed to determine the CMC of H-Lys-Tyr-OH [1] [2] [3] [4].

Experimental Methods for CMC Determination

Multiple complementary techniques are utilized for accurate CMC determination of H-Lys-Tyr-OH:

Surface Tension Method: This technique measures the decrease in surface tension as dipeptide concentration increases. The CMC is identified at the concentration where surface tension reaches a minimum and remains constant with further concentration increases [3] [5] [6].

Conductivity Method: For ionic dipeptides like H-Lys-Tyr-OH, which contains charged lysine residues, conductivity measurements provide reliable CMC values. Below the CMC, conductivity increases linearly with concentration due to free ions. At the CMC, micelle formation reduces the effective ionic concentration, creating an inflection point in the conductivity curve [4] [6].

Fluorescence Spectroscopy: The intrinsic fluorescence of the tyrosine residue in H-Lys-Tyr-OH can be exploited for CMC determination. Changes in fluorescence intensity and emission wavelength occur upon micelle formation due to altered local environment polarity [7] [4].

UV-VIS Spectroscopy: The characteristic absorption bands of tyrosine undergo shifts upon aggregation, providing another method for CMC determination. The tyrosine chromophore exhibits absorption maxima at approximately 275 nm and 295 nm, which are sensitive to aggregation state [8] [4].

Factors Affecting CMC

Several factors influence the CMC of H-Lys-Tyr-OH:

  • Temperature: Higher temperatures generally increase CMC values due to enhanced molecular motion disrupting aggregation
  • pH: The ionization state of lysine and tyrosine residues significantly affects aggregation behavior
  • Ionic strength: Salt concentration modulates electrostatic interactions between charged residues
  • Solvent composition: Mixed solvents can dramatically alter micelle formation dynamics

Spectroscopic Profiling: UV-VIS, Fluorescence, and FTIR Signatures

UV-VIS Spectroscopy

The UV-VIS spectrum of H-Lys-Tyr-OH is dominated by the tyrosine chromophore, which exhibits characteristic absorption features [8] [7]. The tyrosine residue shows two primary absorption bands:

  • Band I: Located around 275 nm, attributed to the π→π* transition of the phenolic ring
  • Band II: Located around 295 nm, associated with the ionized form of tyrosine

The pH-dependent behavior of these bands provides insight into the ionization state of the tyrosine hydroxyl group (pKa ≈ 10.3) [8]. Upon aggregation, both bands may exhibit shifts in wavelength and intensity due to altered electronic environments.

Fluorescence Spectroscopy

Tyrosine fluorescence serves as a sensitive probe for H-Lys-Tyr-OH aggregation and environmental changes [7] [9]. Key fluorescence parameters include:

  • Excitation wavelength: Optimal excitation occurs around 274 nm
  • Emission wavelength: Maximum emission at approximately 303 nm
  • Quantum yield: Tyrosine exhibits a quantum yield of 0.14 in aqueous solution

The fluorescence intensity and emission wavelength are highly sensitive to:

  • Local polarity changes upon aggregation
  • pH variations affecting tyrosine ionization
  • Temperature-dependent conformational changes
  • Intermolecular interactions within aggregates

FTIR Spectroscopy

Fourier Transform Infrared spectroscopy provides detailed information about the secondary structure and molecular interactions of H-Lys-Tyr-OH [10] [11] [12]. Key spectral regions include:

Amide I Band (1600-1700 cm⁻¹): The most informative region for secondary structure analysis. Different conformations exhibit characteristic frequencies:

  • α-helix: ~1650 cm⁻¹
  • β-sheet: ~1630 cm⁻¹ (antiparallel) and ~1640 cm⁻¹ (parallel)
  • Random coil: ~1645 cm⁻¹

Amide II Band (1500-1600 cm⁻¹): Primarily associated with N-H bending vibrations, providing complementary structural information.

Tyrosine Ring Vibrations: The phenolic ring of tyrosine contributes specific bands that are sensitive to hydrogen bonding and aggregation state.

Temperature-Dependent Conformational Changes: CD Spectroscopy Insights

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy is particularly valuable for monitoring temperature-dependent conformational changes in H-Lys-Tyr-OH [16] [17] [18]. The technique provides information about:

Secondary Structure Content: CD spectra in the far-UV region (190-250 nm) reveal the relative proportions of different secondary structures.

Thermal Stability: Temperature-dependent CD measurements can determine:

  • Melting temperatures (Tm)
  • Thermodynamic parameters (ΔH, ΔS, ΔG)
  • Cooperative vs. non-cooperative unfolding behavior

Near-UV CD (250-320 nm): This region is sensitive to the local environment of aromatic residues, particularly tyrosine, providing information about tertiary structure changes.

Temperature-Dependent Behavior

The conformational behavior of H-Lys-Tyr-OH shows characteristic temperature dependence [16] [19]:

Low Temperature (2-25°C): Dipeptides typically adopt extended conformations with minimal aggregation.

Intermediate Temperature (25-60°C): Increased molecular motion may promote aggregation while maintaining secondary structure.

High Temperature (>60°C): Disruption of aggregates and potential conformational changes in individual molecules.

Experimental Considerations

Temperature-dependent CD studies require careful attention to:

  • Heating rate: Slow heating rates (40°C/h) ensure equilibrium conditions
  • Reversibility: Cooling experiments determine if changes are reversible
  • Buffer effects: Temperature-dependent pH changes must be considered
  • Aggregation artifacts: Distinguish between conformational changes and aggregation effects

XLogP3

-3.5

Sequence

KY

Wikipedia

Lys-Tyr

Dates

Last modified: 04-14-2024

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